molecular formula C7H11NO4 B3060599 (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid CAS No. 54930-23-3

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

カタログ番号 B3060599
CAS番号: 54930-23-3
分子量: 173.17 g/mol
InChIキー: SAUVQRXQIQIYKI-IHWYPQMZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a 2-methoxyethyl group, which is an organyl group resulting from the formal cleavage of the hydroxy group from 2-methoxyethanol . It is used as a protecting group for carboxylic acids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, there are methods for similar compounds. For instance, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can be protodeboronated using a radical approach . Also, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines can provide β-amino alcohols in high yields with excellent regioselectivity .

科学的研究の応用

Boron-Containing Drug Design: Neutron Capture Therapy

Boronic acids and their esters, including our compound of interest, have garnered attention for drug development and drug delivery. Specifically, they serve as boron carriers suitable for neutron capture therapy (NCT). NCT is a promising cancer treatment that exploits the ability of certain isotopes (such as 10B) to capture thermal neutrons, leading to localized radiation damage within tumor cells. The compound’s boron moiety can be strategically incorporated into drug molecules to enhance their efficacy in NCT .

Hydrolysis Kinetics and Stability Assessment

Despite their potential, boronic pinacol esters (including our compound) exhibit limited stability in water. Hydrolysis of these esters occurs, impacting their pharmacological utility. The kinetics of hydrolysis depend on substituents in the aromatic ring, and pH significantly influences the reaction rate. At physiological pH, hydrolysis accelerates, necessitating caution when considering these compounds for drug design .

Polymer Chemistry: Thermosensitive Copolymers

Our compound has also found relevance in polymer chemistry. Researchers have developed thermosensitive copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) (P(MEA-co-PEGA)). These copolymers exhibit temperature-responsive behavior and have been synthesized via RAFT dispersion polymerization in water. Such polymers hold promise for drug delivery systems and other applications .

Bioorganic Chemistry: Ligand Design

Ligand design is crucial for various biological processes. Researchers have explored boronic acids and their derivatives as potential ligands for specific protein targets. Our compound’s boron-containing functional group could be harnessed to create selective ligands for enzymes, receptors, or transporters, aiding drug discovery and understanding cellular pathways .

Organic Synthesis: Boronic Acid Derivatives

In organic synthesis, boronic acid derivatives play a pivotal role. Researchers have utilized them for Suzuki-Miyaura cross-coupling reactions, C-H activation, and other transformations. Our compound’s boronic acid functionality contributes to this versatile toolbox for constructing complex organic molecules .

Materials Science: Functionalized Nanogels

Functionalized nanogels are emerging materials with applications in drug delivery, diagnostics, and tissue engineering. By incorporating our compound into nanogel structures, researchers can tailor drug release profiles, enhance stability, and achieve targeted delivery. The compound’s unique properties contribute to the design of smart nanomaterials .

作用機序

Target of Action

It is known that 2’-o-methoxyethyl (2’-o-moe) modified oligonucleotides, which are related to this compound, are often used as antisense molecules to inhibit the expression of disease-causing proteins .

Mode of Action

The mode of action of this compound involves the synthesis of 2’-modified RNA oligomers, specifically 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . This is achieved by reducing the steric bulk in the context of a previously described RNA polymerase activity .

Biochemical Pathways

The affected biochemical pathways involve the synthesis of 2’-modified RNA oligomers. The reduction of steric bulk in the context of a previously described RNA polymerase activity unlocks the synthesis of these oligomers . This process is crucial in nucleic-acid-based drug development .

Pharmacokinetics

The pharmacokinetic properties of related 2’-O-MOE-modified oligonucleotides have been studied. These oligonucleotides are resistant to nuclease metabolism in both plasma and tissue . Plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours . The 2’-o-moe modification combined with the phosphodiester (po) backbone exhibited a more rapid plasma clearance, with approximately 50% of the dose excreted in urine as intact oligonucleotide .

Result of Action

The result of the action of this compound is the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and 2’-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers up to 750nt . This has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Action Environment

It is known that the primary characteristic that results in the most marked alterations in pharmacokinetics is the affinity and capacity of these compounds to bind plasma proteins . A balance of greater stability supplied by the 2’-O-MOE modification together with maintenance of plasma protein binding is necessary to ensure favorable pharmacokinetics of this new generation of antisense oligonucleotides .

特性

IUPAC Name

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUVQRXQIQIYKI-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364310
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54930-23-3
Record name NSC349791
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50322546
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。